2-Chloro-9-isopropyl-9H-purine
Overview
Description
Mechanism of Action
Target of Action
Purine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, playing key roles in numerous biochemical processes .
Mode of Action
Purine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .
Biochemical Pathways
Purine derivatives are involved in numerous biochemical pathways, including nucleotide synthesis, signal transduction, and energy metabolism .
Result of Action
Purine derivatives are known to exert various biological effects, depending on their specific targets and modes of action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-9-isopropyl-9H-purine are not well-studied. Purine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, purines play a key role in signal pathways in all living organisms
Cellular Effects
Purine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar purine derivatives suggest that they can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Purines are involved in numerous metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
The synthesis of 2-Chloro-9-isopropyl-9H-purine typically involves the chlorination of 9-isopropyl-9H-purine. One common method includes the reaction of 9-isopropyl-9H-purine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product. Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions:
Cyanation Reactions: The compound can undergo cyanation to form cyano derivatives, which are useful intermediates in medicinal chemistry.
Scientific Research Applications
2-Chloro-9-isopropyl-9H-purine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-9-isopropyl-9H-purine can be compared with other similar compounds, such as:
6-Chloro-9-isopropyl-9H-purine: Similar in structure but with the chlorine atom at the 6-position.
2,6-Dichloro-9-isopropyl-9H-purine: Contains two chlorine atoms at the 2- and 6-positions, which may alter its reactivity and biological activity.
9-Isopropyl-9H-purine: Lacks the chlorine atom, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-9-propan-2-ylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-11-6-3-10-8(9)12-7(6)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKWYDHQVKCIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CN=C(N=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289904 | |
Record name | 2-Chloro-9-(1-methylethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-94-4 | |
Record name | 2-Chloro-9-(1-methylethyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890093-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-9-(1-methylethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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